molecular formula C16H22NO5P B12982755 4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid

4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid

Cat. No.: B12982755
M. Wt: 339.32 g/mol
InChI Key: RGRWANINAJMBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid is a compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a tert-butoxycarbonyl group, an oxido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid typically involves multi-step reactions. One common method includes the use of tert-butanol and anhydrous magnesium sulfate as reagents. The reaction conditions often involve maintaining a low temperature and using a catalyst such as sulfuric acid . Another method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors is becoming increasingly popular in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, boron trifluoride diethyl etherate, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid involves its ability to form covalent bonds with target molecules. This is often achieved through nucleophilic substitution reactions, where the tert-butoxycarbonyl group is replaced by other functional groups. The compound’s molecular targets and pathways include various enzymes and proteins involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(1-(tert-Butoxycarbonyl)-4-oxido-1,4-azaphosphinan-4-yl)benzoic acid apart is its unique combination of functional groups, which provides versatility in various chemical reactions and applications. Its ability to act as a semi-flexible linker in protein degradation technologies makes it particularly valuable in medicinal chemistry .

Properties

Molecular Formula

C16H22NO5P

Molecular Weight

339.32 g/mol

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonyl]-4-oxo-1,4λ5-azaphosphinan-4-yl]benzoic acid

InChI

InChI=1S/C16H22NO5P/c1-16(2,3)22-15(20)17-8-10-23(21,11-9-17)13-6-4-12(5-7-13)14(18)19/h4-7H,8-11H2,1-3H3,(H,18,19)

InChI Key

RGRWANINAJMBRF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCP(=O)(CC1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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